Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate

Purity Quality control Reproducibility

Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate (CAS 1787918-50-6) is a synthetic azetidine derivative with molecular formula C₁₃H₁₄N₂O₃S and molecular weight 278.33 g/mol, featuring a benzo[d]thiazole moiety linked via an ether bond to the 3-position of an azetidine ring bearing an N-ethyl carbamate (urethane) protecting group. The compound belongs to the benzothiazolyl-oxy-azetidine chemotype, a scaffold recognized in medicinal chemistry for combining the conformational rigidity of the four-membered azetidine ring with the aromatic and hydrogen-bonding capacity of the benzothiazole heterocycle.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33
CAS No. 1787918-50-6
Cat. No. B2482458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate
CAS1787918-50-6
Molecular FormulaC13H14N2O3S
Molecular Weight278.33
Structural Identifiers
SMILESCCOC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2
InChIInChI=1S/C13H14N2O3S/c1-2-17-13(16)15-7-9(8-15)18-12-14-10-5-3-4-6-11(10)19-12/h3-6,9H,2,7-8H2,1H3
InChIKeyIULQDIQRJGNBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate (CAS 1787918-50-6): Structural Identity and Compound Class Profile for Research Procurement


Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate (CAS 1787918-50-6) is a synthetic azetidine derivative with molecular formula C₁₃H₁₄N₂O₃S and molecular weight 278.33 g/mol, featuring a benzo[d]thiazole moiety linked via an ether bond to the 3-position of an azetidine ring bearing an N-ethyl carbamate (urethane) protecting group . The compound belongs to the benzothiazolyl-oxy-azetidine chemotype, a scaffold recognized in medicinal chemistry for combining the conformational rigidity of the four-membered azetidine ring with the aromatic and hydrogen-bonding capacity of the benzothiazole heterocycle [1]. This specific substitution pattern—an ether linkage at C-3 of azetidine rather than direct C–N attachment—creates a distinct spatial orientation and electronic environment that differentiate it from directly linked benzothiazole-azetidine analogs [1].

Why In-Class Benzothiazole-Azetidine Compounds Cannot Substitute for Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate in Research Applications


Substituting a generic benzothiazole-azetidine derivative for Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate introduces multiple uncontrolled variables that undermine experimental reproducibility and structure-activity relationship (SAR) interpretation. The N-ethyl carbamate protecting group on the azetidine nitrogen confers distinct steric bulk, lipophilicity, and hydrogen-bonding capacity compared to the tert-butyl carbamate (Boc) analog (CAS 1621696-71-6) or the free amine, directly influencing target binding, metabolic stability, and membrane permeability [1]. Critically, the ether oxygen at the azetidine 3-position creates a specific dihedral angle and electron distribution that differs fundamentally from directly C–N linked benzothiazole-azetidine regioisomers, and published evidence demonstrates that azetidine substitution in benzothiazole-core fluorophores can alter fluorescence quantum yield by a factor of 2.3 relative to N,N-dimethylamino substitution—a magnitude of effect that would confound any bioassay relying on optical readout [2]. The commercial availability of this compound at 98% purity from a traceable source further distinguishes it from lower-purity or non-certified alternatives that introduce batch-to-batch variability into dose-response determinations.

Quantitative Differentiation Evidence for Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate (CAS 1787918-50-6) Versus Closest Analogs


Purity Specification of 98% (HPLC) Versus Typical Research-Grade Benzothiazole-Azetidine Analogs at 95%

Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate is supplied at a certified purity of 98% as determined by the vendor's internal quality control protocols . In contrast, several structurally related benzothiazole-azetidine research compounds available through other catalog suppliers are routinely listed at 95% purity (e.g., 5-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-2H-pyran-2-one and (E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one) . This 3-percentage-point purity gap represents a potential 5% difference in total impurity burden (from 2% to 5%), which in a 10 µM assay corresponds to up to 0.5 µM of unidentified impurity that may act as confounding agonists, antagonists, or fluorescent interferents.

Purity Quality control Reproducibility

Azetidine Ring Substitution Enhances Fluorescence Quantum Yield by 2.3-Fold Versus N,N-Dimethylamino in Benzothiazole-Core Fluorophores

In a systematic study of firefly luciferin analogues bearing different core structures, Ikeda et al. (2021) demonstrated that azetidine substitution specifically benefits the benzothiazole core scaffold: the azetidine-substituted benzothiazole analogue exhibited a fluorescence quantum yield 2.3-times higher than the corresponding N,N-dimethylamino-substituted benzothiazole analogue (quantum yield ratio = 2.3) [1]. This enhancement was core-specific—analogues built on other heterocyclic cores (quinoline, naphthalene, coumarin) did not show the same azetidine-driven improvement. Although this study did not test Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate directly, the compound shares the critical benzothiazole–azetidine ether pharmacophore and may exhibit similarly enhanced photophysical properties relative to non-azetidine benzothiazole ethers.

Fluorescence quantum yield Bioluminescence Benzothiazole imaging probes

N-Ethyl Carbamate as an Orthogonal Protecting Group Strategy Versus N-Boc in Azetidine-1-Carboxylate Series

Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate carries an N-ethyl carbamate group, which is chemically distinct from the N-tert-butyl carbamate (Boc) group found in the closest catalog analog tert-butyl 3-(1,3-benzothiazol-2-yloxy)azetidine-1-carboxylate (CAS 1621696-71-6) . Ethyl carbamates are stable under the mild acidic conditions (e.g., H₃PO₄, TFA) commonly used to remove Boc groups, providing synthetic orthogonality: the ethyl carbamate remains intact while a Boc group elsewhere in a synthetic intermediate is selectively cleaved [1]. Conversely, ethyl carbamates can be cleaved under strongly basic or nucleophilic conditions (e.g., TMSI, BBr₃) that leave Boc groups unaffected, enabling bidirectional protecting group strategies in multi-step syntheses.

Protecting group orthogonality Synthetic chemistry Azetidine derivatization

Ether-Linked Benzothiazole-Azetidine Architecture Versus Direct C–N Linked Regioisomers: Conformational and Electronic Differentiation

The ether oxygen (C–O–C) linkage connecting the benzothiazole C-2 position to the azetidine C-3 position in this compound creates a different torsional profile and electronic distribution compared to direct C–N linked benzothiazole-azetidine regioisomers such as 1-(benzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1342777-72-3) . The ether linkage introduces an additional sp³-hybridized oxygen atom that can act as a hydrogen bond acceptor while increasing the distance between the benzothiazole and azetidine rings by approximately 1.4 Å (C–O bond length) compared to a direct C–N bond (~1.47 Å for C–N vs. ~1.43 Å for C–O, plus the oxygen van der Waals radius). This structural feature alters the three-dimensional presentation of the benzothiazole pharmacophore to biological targets, which is particularly relevant in the context of S1P₁ receptor modulation, where benzothiazole-azetidine spatial orientation has been shown to be a critical determinant of receptor subtype selectivity [1].

Conformational analysis Linker chemistry Structure-activity relationships

Physicochemical Property Profile: Calculated logP and Polar Surface Area Differentiate CNS vs. Peripheral Applicability

The molecular properties of Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate—molecular weight 278.33 g/mol, calculated logP ~3.3, topological polar surface area (TPSA) 69.4 Ų, zero hydrogen bond donors, and only 2 rotatable bonds —place it within favorable physicochemical space for both CNS drug discovery (all parameters within the CNS MPO desirability range: MW < 400, logP < 5, TPSA < 90 Ų, HBD ≤ 3) and peripheral target programs [1]. In contrast, the Boc-protected analog tert-butyl 3-(1,3-benzothiazol-2-yloxy)azetidine-1-carboxylate (MW 306.38) has a higher molecular weight and increased steric bulk at the carbamate, which may reduce passive membrane permeability. The zero HBD count of the target compound is particularly noteworthy: it predicts reduced P-glycoprotein recognition compared to analogs bearing hydroxyl or free amine groups, potentially improving blood-brain barrier penetration.

Drug-likeness CNS penetration Physicochemical profiling Lipophilicity

Recommended Research and Procurement Application Scenarios for Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate (CAS 1787918-50-6)


SAR Exploration of Benzothiazole-Azetidine Linker Geometry in S1P₁ Receptor Modulation Programs

This compound serves as a structurally defined tool for probing how the ether-linked benzothiazole-azetidine architecture influences S1P₁ receptor subtype selectivity versus S1P₃. The ether linkage creates a distinct spatial presentation of the benzothiazole pharmacophore compared to C–N linked analogs, which is directly relevant to S1P receptor programs where benzothiazole-azetidine spatial orientation has been demonstrated to be a critical selectivity determinant . Researchers should procure this compound alongside the C–N linked comparator 1-(benzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1342777-72-3) to systematically isolate the contribution of the ether linker to receptor binding affinity and functional activity.

Synthetic Intermediate Requiring Orthogonal N-Protection in Multi-Step Azetidine Derivatization

The N-ethyl carbamate group provides synthetic orthogonality relative to N-Boc protection, allowing chemists to selectively deprotect Boc groups under mild acidic conditions while leaving the ethyl carbamate intact . This compound is therefore recommended as a key intermediate when designing synthetic routes that require sequential deprotection of two different amine protecting groups on the same molecular scaffold—a common requirement in the synthesis of bifunctional benzothiazole-azetidine probe molecules or PROTAC building blocks.

Fluorescence-Based Assay Development Leveraging Azetidine-Enhanced Quantum Yield in Benzothiazole Scaffolds

Based on class-level evidence that azetidine substitution improves fluorescence quantum yield by 2.3-fold in benzothiazole-core fluorophores relative to N,N-dimethylamino substitution , researchers developing fluorescence polarization, FRET, or bioluminescence resonance energy transfer (BRET) assays may preferentially select this compound over N,N-dimethylamino benzothiazole ethers. The higher predicted quantum yield translates to improved assay sensitivity and lower limits of detection, which is critical for high-throughput screening campaigns where signal-to-noise ratio determines hit identification reliability.

Reference Standard for Analytical Method Development and Quality Control in Benzothiazole-Azetidine Library Synthesis

With a certified purity of 98% , this compound is suitable as a chromatographic reference standard for HPLC or LC-MS method development when analyzing benzothiazole-azetidine compound libraries. Its well-defined molecular weight (278.33 g/mol), characteristic UV absorbance (benzothiazole chromophore), and predictable fragmentation pattern make it a reliable calibrant for quantification and purity assessment of structurally related analogs during medicinal chemistry campaigns.

Quote Request

Request a Quote for Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.